molecular formula C8H4BrIN2 B8755476 7-bromo-2-iodoQuinazoline

7-bromo-2-iodoQuinazoline

Cat. No.: B8755476
M. Wt: 334.94 g/mol
InChI Key: UAEPJZJIRMAMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-iodoquinazoline is a halogen-substituted quinazoline derivative characterized by a bromine atom at position 7 and an iodine atom at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with a benzene ring fused to a pyrimidine ring, known for their pharmacological relevance, including anticancer, antimicrobial, and kinase inhibitory activities . The introduction of halogens like bromine and iodine at specific positions modulates electronic properties, steric effects, and reactivity, making such derivatives valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H4BrIN2

Molecular Weight

334.94 g/mol

IUPAC Name

7-bromo-2-iodoquinazoline

InChI

InChI=1S/C8H4BrIN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H

InChI Key

UAEPJZJIRMAMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Br)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Activities References
7-Bromo-2-iodoquinazoline C₈H₄BrIN₂ 348.94* Br (7), I (2) Hypothesized high reactivity due to iodine’s polarizability -
7-Bromo-2-phenylquinazoline C₁₄H₉BrN₂ 285.14 Br (7), phenyl (2) High steric bulk at position 2
6-Bromo-2,7-dichloroquinazoline C₈H₃BrCl₂N₂ 277.93 Br (6), Cl (2,7) Electron-withdrawing effects from multiple halogens
7-Bromo-4-chloro-2-phenylquinazoline C₁₄H₈BrClN₂ 319.58 Br (7), Cl (4), phenyl (2) Combines halogen and aryl substituents
7-Bromo-4-(1H-imidazol-1-yl)-8-methoxy-2-phenylquinoline C₁₉H₁₄BrN₃O 380.24 Br (7), imidazole (4), methoxy (8), phenyl (2) Demonstrated synthetic versatility in heterocyclic modifications

*Calculated based on atomic masses.

Key Observations:

  • Halogen Reactivity: Iodine at position 2 in this compound is expected to enhance nucleophilic substitution reactivity compared to bromine or chlorine analogs, as seen in , where bromine in thiadiazole derivatives is readily substituted by amines .
  • In contrast, 6-bromo-2,7-dichloroquinazoline’s electron-withdrawing chlorines may increase electrophilicity at the quinazoline core .
  • Pharmacological Potential: Quinoxaline analogs like 7-bromo-2-(2-methylimidazo[1,2-b]pyridazin-3-yl)quinoxaline () show antibacterial activity, suggesting halogenated quinazolines could exhibit similar bioactivity depending on substituent positioning .

Pharmacological and Industrial Relevance

  • Drug Design: The iodine atom’s polarizability may enhance binding affinity in protein targets, as seen in kinase inhibitors. However, its size could also increase toxicity risks, necessitating careful optimization.
  • Industrial Applications: Brominated quinazolines are intermediates in agrochemical and material science applications. The iodine variant’s unique reactivity may enable novel polymer or ligand designs .

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